
1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NM-589 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NM-589 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of NM-589 is scaled up using large reactors and continuous flow processes. This allows for the efficient and consistent production of the compound in large quantities. The industrial methods often involve optimization of reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
NM-589 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving NM-589 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NM-589 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
NM-589 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: NM-589 is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: NM-589 is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific industrial applications.
Wirkmechanismus
The mechanism of action of NM-589 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which NM-589 is used.
Conclusion
NM-589 is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike. As research continues, the full range of applications and benefits of NM-589 will likely become even more apparent.
Eigenschaften
CAS-Nummer |
96171-28-7 |
|---|---|
Molekularformel |
C21H25ClN2OS |
Molekulargewicht |
389.0 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-N-phenyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C21H25ClN2OS/c22-18-9-11-20(12-10-18)26-16-15-24(19-7-3-1-4-8-19)21(25)17-23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-17H2 |
InChI-Schlüssel |
CKWXHTIZDIJIFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(=O)N(CCSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


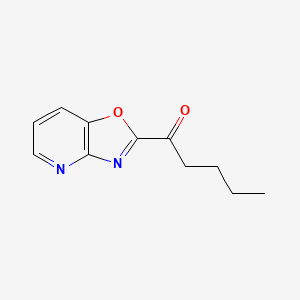
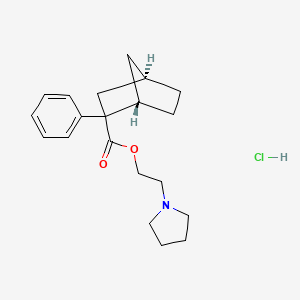
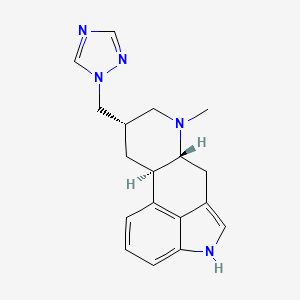


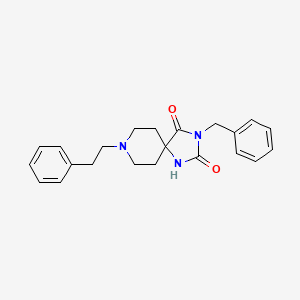
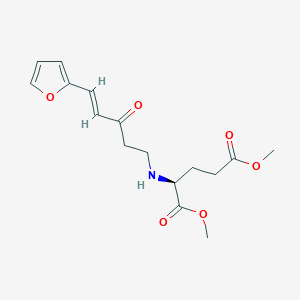

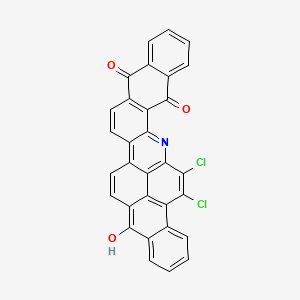
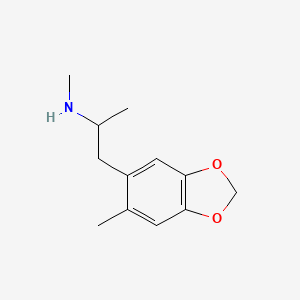
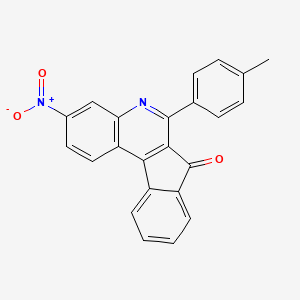

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
